An In-depth Technical Guide to endo-BCN-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to endo-BCN-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-BCN-PEG12-acid, a versatile heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, applications, and detailed experimental protocols for its use, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.
Core Concepts: Introduction to endo-BCN-PEG12-acid
Endo-BCN-PEG12-acid is a molecule designed with three key functional components: an endo-Bicyclononyne (BCN) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This strategic design allows for a two-step sequential or one-pot conjugation of different molecules.
-
endo-Bicyclononyne (BCN): This strained alkyne is highly reactive towards azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "endo" configuration of the BCN ring contributes to its high reactivity. This bioorthogonal reaction is ideal for use in complex biological environments and live-cell studies due to its high specificity and the absence of cytotoxic copper catalysts.[1]
-
Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG linker is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[2][3] It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity.[1]
-
Carboxylic Acid (-COOH): This terminal group can be readily coupled to primary amines (-NH2) on proteins, peptides, or other molecules through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide crosslinkers such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or other activators like HATU.[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of endo-BCN-PEG12-acid.
| Property | Value | Source(s) |
| Chemical Formula | C38H67NO16 | BroadPharm |
| Molecular Weight | ~794 g/mol | BroadPharm |
| CAS Number | 2183440-27-7 | BroadPharm |
| Purity | ≥95% | BroadPharm |
| Solubility | DMSO, DCM, DMF, Water | BroadPharm, BroadPharm |
| Storage Conditions | -20°C, protected from moisture and light | BroadPharm |
Key Applications
The unique trifecta of a bioorthogonal handle, a solubility-enhancing spacer, and a traditional coupling group makes endo-BCN-PEG12-acid a valuable tool in several advanced applications:
-
Antibody-Drug Conjugate (ADC) Development: This linker is used to attach cytotoxic drugs to monoclonal antibodies. The carboxylic acid can be coupled to lysine residues on the antibody, and the BCN group can then be used to attach an azide-modified drug payload via SPAAC. The PEG spacer helps to maintain the antibody's solubility and stability.
-
PROTAC® (Proteolysis Targeting Chimera) Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. endo-BCN-PEG12-acid can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand.
-
Bioorthogonal Labeling and Imaging: The BCN group allows for the specific labeling of azide-modified biomolecules in living cells or in vivo for imaging and tracking studies.
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Protocols
The following are generalized protocols for the two primary reactions involving endo-BCN-PEG12-acid. Note: These protocols may require optimization based on the specific molecules being conjugated.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of endo-BCN-PEG12-acid to a primary amine-containing molecule (e.g., a protein).
Materials:
-
endo-BCN-PEG12-acid
-
Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve endo-BCN-PEG12-acid in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mM).
-
Prepare fresh solutions of EDC and NHS in activation buffer or anhydrous DMSO immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine endo-BCN-PEG12-acid with EDC and NHS in activation buffer. A typical molar ratio is 1:1.5:1.5 (acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated endo-BCN-PEG12-NHS ester solution to the solution of the amine-containing molecule. The molar excess of the linker over the amine-containing molecule will depend on the desired degree of labeling and should be optimized (a starting point is a 10- to 20-fold molar excess).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the BCN group of a pre-modified molecule with an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (prepared as in Protocol 1 or obtained commercially)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO (if needed to dissolve components)
Procedure:
-
Prepare Reactants:
-
Ensure the BCN-functionalized molecule and the azide-containing molecule are purified and in a compatible reaction buffer.
-
If necessary, prepare a concentrated stock solution of the azide-containing molecule in DMSO. The final concentration of DMSO in the reaction should be kept low (ideally <5% v/v) to avoid negative effects on biomolecules.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, combine the BCN-functionalized molecule and the azide-containing molecule. A 2- to 4-fold molar excess of the azide reagent over the BCN-modified molecule is a common starting point.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the specific reactants and may need to be optimized.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as desalting, dialysis, or chromatography to remove any unreacted starting materials.
-
Visualizations of Workflows and Reactions
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and chemical reactions involving endo-BCN-PEG12-acid.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: The two primary bioconjugation reactions of the linker.
